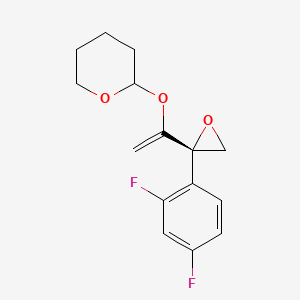
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran is a synthetic organic compound that features a complex molecular structure It contains a difluorophenyl group, an oxirane ring, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran typically involves multiple steps:
Formation of the Difluorophenyl Oxirane: This step involves the reaction of a difluorophenyl precursor with an epoxidizing agent under controlled conditions to form the oxirane ring.
Vinylation: The oxirane intermediate is then subjected to a vinylation reaction, introducing the vinyl group.
Tetrahydropyran Formation: The final step involves the reaction of the vinylated oxirane with a tetrahydropyran precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxirane ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as halogens or nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce diols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as in the treatment of diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran: This compound itself.
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-furan: A similar compound with a furan ring instead of a tetrahydropyran ring.
2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-thiopyran: A similar compound with a thiopyran ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H16F2O3 |
|---|---|
Molecular Weight |
282.28 g/mol |
IUPAC Name |
2-[1-[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]ethenoxy]oxane |
InChI |
InChI=1S/C15H16F2O3/c1-10(20-14-4-2-3-7-18-14)15(9-19-15)12-6-5-11(16)8-13(12)17/h5-6,8,14H,1-4,7,9H2/t14?,15-/m0/s1 |
InChI Key |
PRNJGYLVURFLKZ-LOACHALJSA-N |
Isomeric SMILES |
C=C([C@@]1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3 |
Canonical SMILES |
C=C(C1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















